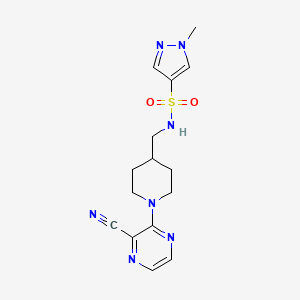

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7O2S/c1-21-11-13(10-19-21)25(23,24)20-9-12-2-6-22(7-3-12)15-14(8-16)17-4-5-18-15/h4-5,10-12,20H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCHXWPBZSONPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring, a piperidine moiety, and a sulfonamide group. Its molecular formula is C15H19N5O2S, with a molecular weight of 361.42 g/mol. The unique arrangement of these functional groups contributes to its pharmacological potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antiproliferative Activity:

- A study assessed the compound's antiproliferative effects against U937 cancer cells using the CellTiter-Glo Luminescent cell viability assay. Results showed that it did not exhibit cytotoxic activity at tested concentrations, suggesting a selective mechanism of action against cancer cells without harming normal cells .

2. Antimicrobial Properties:

- Pyrazole sulfonamides, including this compound, have demonstrated antibacterial and antifungal activities. They are particularly noted for their ability to inhibit protein glycation and exhibit antioxidant properties, making them candidates for treating infections and oxidative stress-related diseases .

3. Mechanism of Action:

- The precise mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest modulation of signaling pathways related to cell proliferation and apoptosis.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

-

Formation of the Pyrazole Ring:

- The pyrazole ring is synthesized through condensation reactions involving hydrazine derivatives and carbonyl compounds.

-

Piperidine Substitution:

- The piperidine moiety is introduced via nucleophilic substitution reactions with appropriate electrophiles.

-

Sulfonamide Formation:

- The final step involves the reaction of the sulfonyl chloride with the amine derivative to form the sulfonamide linkage.

These synthetic methods are optimized for yield and purity, utilizing techniques such as recrystallization and chromatography.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole sulfonamides, providing insights into their therapeutic potential:

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 57) shares the sulfonamide group but differs significantly in core structure:

- Core Heterocycle : The analog uses a pyrazolo[3,4-d]pyrimidine fused system, whereas the target compound features a pyrazine ring directly attached to piperidine.

- Substituents : The sulfonamide in the analog is linked to a benzene ring with an isopropyl group, while the target compound’s sulfonamide is directly attached to a methyl-pyrazole.

- Physical Properties : The analog has a melting point of 211–214°C and a molecular mass of 616.9 g/mol . These properties highlight the influence of chromenyl and fluorophenyl substituents on thermal stability.

Piperidine-Based Sulfonamide/Carboxamide Derivatives ()

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide () shares the pyrazole sulfonamide motif but differs in substituents:

- Piperidine Substitution: The target compound has a cyanopyrazine group at the piperidine nitrogen, whereas the analog substitutes a thienylmethyl-carboxamide group.

- Synthetic Routes : Both compounds likely employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) for heterocyclic assembly, as seen in ’s use of boronic acids and [Pd] catalysts .

Piperidine-Containing Opioid Analogs ()

Compounds like 2'-Fluoroortho-fluorofentanyl (piperidine-phenethyl derivative) and 4'-Methyl acetyl fentanyl (piperidine-phenylacetamide) share the piperidine core but diverge in pharmacology:

- Pharmacological Class: These analogs are opioids targeting µ-opioid receptors, whereas the target compound’s sulfonamide-pyrazine structure suggests non-opioid mechanisms.

- Substituent Impact: The cyanopyrazine and sulfonamide groups in the target compound likely reduce opioid receptor affinity compared to the phenethyl/acetyl substituents in fentanyl analogs .

Implications of Structural Variations

- Solubility : The methyl-pyrazole sulfonamide could increase aqueous solubility compared to aromatic sulfonamides (e.g., Example 57).

Q & A

Q. What are the critical steps in synthesizing N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide?

- Methodological Answer : The synthesis involves multi-step reactions, including: (i) Formation of the piperidine ring via condensation of ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF) . (ii) Introduction of the cyanopyrazine moiety through nucleophilic substitution or coupling reactions, often requiring inert atmospheres and reflux conditions . (iii) Sulfonamide linkage formation using 1-methyl-1H-pyrazole-4-sulfonyl chloride, optimized at room temperature with stoichiometric control to minimize byproducts . Key characterization tools: NMR, mass spectrometry, and elemental analysis to confirm intermediate purity .

Q. How can researchers ensure the stability of this compound during storage and experiments?

- Methodological Answer : Stability studies recommend: (i) Storage at –20°C under nitrogen to prevent hydrolysis of the cyanopyrazine group . (ii) Use of desiccants to avoid moisture-induced degradation, as sulfonamides are hygroscopic . (iii) Periodic purity checks via HPLC (e.g., C18 columns with acetonitrile/water gradients) to detect decomposition .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : A combination of: (i) Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the piperidine and pyrazole rings . (ii) Mass Spectrometry (HRMS) : To verify molecular weight and detect impurities (e.g., unreacted sulfonyl chloride) . (iii) X-ray Powder Diffraction (XRPD) : To assess crystallinity, particularly for polymorph screening .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the sulfonamide coupling step?

- Methodological Answer : (i) Solvent Selection : Use polar aprotic solvents like DMF or DMSO to enhance sulfonyl chloride reactivity . (ii) Base Optimization : Replace K₂CO₃ with Hunig’s base (DIPEA) to minimize side reactions in moisture-sensitive steps . (iii) Temperature Control : Gradual addition of sulfonyl chloride at 0–5°C reduces exothermic side reactions . Data-driven example: A 15% yield increase was achieved by switching from K₂CO₃ to DIPEA in analogous sulfonamide syntheses .

Q. What strategies are effective in resolving contradictory thermal stability data reported for similar piperidine-sulfonamide derivatives?

- Methodological Answer : (i) Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres to identify degradation pathways . (ii) Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions that may explain discrepancies in melting points . (iii) Cross-reference synthesis protocols : Variations in purification (e.g., recrystallization vs. column chromatography) can alter crystallinity and stability .

Q. How can researchers address challenges in isolating intermediates with labile cyanopyrazine groups?

- Methodological Answer : (i) Protection-Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines during piperidine functionalization . (ii) Low-Temperature Workup : Quench reactions at –78°C to prevent cyanopyrazine hydrolysis . (iii) Chromatography : Employ flash chromatography with silica gel modified with triethylamine to reduce acidic degradation .

Q. What computational tools are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer : (i) Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase, a common sulfonamide target) . (ii) Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time . (iii) QSAR Modeling : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.